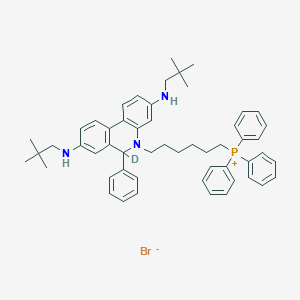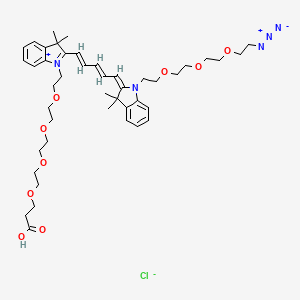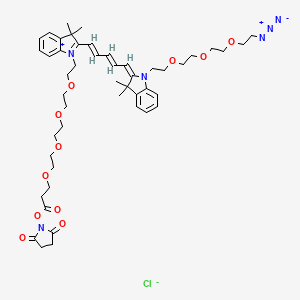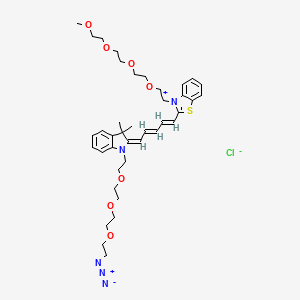
PBP1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PBP1 is a selective inducer of i-motif structures from the unstructured single-stranded DNA conformations which upregulates BCL-2 gene expression in cancer cells.
Applications De Recherche Scientifique
Proteomic Analysis and Biomarker Discovery
1-Bromopropane (1-BP) exposure in workers has been linked to nervous system dysfunction and other symptoms. A comprehensive proteomic analysis comparing healthy individuals, workers exposed to 1-BP (WBP), and poisoned patients (PBP) revealed significant differences in protein expression related to immune response, neuron system regulation, blood coagulation, wound healing, endopeptidase activity, lipid metabolic processes, and apoptosis. This study highlights the potential of proteomic profiling in understanding the toxicological impact of chemicals like 1-BP and in identifying biomarkers for early diagnosis of poisoning (Miao et al., 2018).
DNA Damage Response and Cancer Prognosis
The expression of p53-binding protein 1 (53BP1) plays a crucial role in the DNA damage response and genomic stability. A study on extrahepatic cholangiocarcinoma patients revealed that alterations in 53BP1 expression at ductal resection margins are significant predictors of local recurrence. This research suggests that 53BP1 nuclear staining can serve as a marker for endogenous double-strand breaks and may have predictive value for cancer recurrence, emphasizing the importance of early DNA damage response in cancer prognosis (Wakai et al., 2011).
Prognostic Biomarker in Stomach Adenocarcinoma
The protein phosphatase 1 regulatory subunit 3 (PPP1R3B) gene has been investigated for its potential as a prognostic biomarker in stomach adenocarcinoma (STAD). Elevated expression of PPP1R3B in STAD tissues correlates with poorer patient outcomes, suggesting its role as an independent predictive factor for survival. This research provides insights into the potential of PPP1R3B in guiding prognosis and treatment strategies for patients with STAD (Zhu et al., 2022).
Propriétés
Nom du produit |
PBP1 |
|---|---|
Formule moléculaire |
C40H48N14O5 |
Poids moléculaire |
804.92 |
Nom IUPAC |
4-(3-(Dimethylamino)propoxy)-N2,N6-bis((1-(4-((S)-pyrrolidine-2-carboxamido)phenyl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C40H48N14O5/c1-52(2)18-5-19-59-32-20-35(37(55)43-22-28-24-53(50-48-28)30-12-8-26(9-13-30)45-39(57)33-6-3-16-41-33)47-36(21-32)38(56)44-23-29-25-54(51-49-29)31-14-10-27(11-15-31)46-40(58)34-7-4-17-42-34/h8-15,20-21,24-25,33-34,41-42H,3-7,16-19,22-23H2,1-2H3,(H,43,55)(H,44,56)(H,45,57)(H,46,58)/t33-,34-/m0/s1 |
Clé InChI |
SDOKCDMDGCUUQI-HEVIKAOCSA-N |
SMILES |
O=C(C1=NC(C(NCC2=CN(C3=CC=C(NC([C@H]4NCCC4)=O)C=C3)N=N2)=O)=CC(OCCCN(C)C)=C1)NCC5=CN(C6=CC=C(NC([C@H]7NCCC7)=O)C=C6)N=N5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PBP-1; PBP 1; PBP1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-8-Bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B1193190.png)





